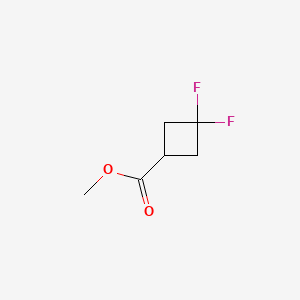
Methyl 3,3-difluorocyclobutane-1-carboxylate
Overview
Description
“Methyl 3,3-difluorocyclobutane-1-carboxylate” is a chemical compound with the molecular formula C6H8F2O2 . It is used in the preparation of substituted azoles as antiviral compounds .
Molecular Structure Analysis
The molecular structure of “Methyl 3,3-difluorocyclobutane-1-carboxylate” is characterized by the presence of a cyclobutane ring with two fluorine atoms attached to the same carbon atom and a carboxylate group attached to another carbon atom . The InChI code for this compound is 1S/C7H10F2O3/c1-12-5(11)6(4-10)2-7(8,9)3-6/h10H,2-4H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3,3-difluorocyclobutane-1-carboxylate” has a molecular weight of 150.12 . It has a boiling point of 130°C . The compound has a density of 1.2 g/cm3 . It has a molar refractivity of 29.9 cm3 . The compound has 2 hydrogen bond acceptors and no hydrogen bond donors .Scientific Research Applications
Electrocyclic Reactions
Methyl 3-formylcyclobutene-3-carboxylate, a related compound, has been studied for its behavior in electrocyclic reactions. The thermolysis of this compound led to the formation of methyl (2H)-pyrane-5-carboxylate, confirming theoretical predictions about the reaction mechanisms of such compounds (Niwayama & Houk, 1992).
Gem-Difluorination in Medicinal Chemistry
The geminal difluorocyclobutane core is significant in medicinal chemistry. A study highlighted a method for the synthesis of gem-difluorocyclobutanes, which are valuable as building blocks for biologically active molecules (Lin et al., 2021).
Synthesis of Fluorinated Analogs
The synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid, an analog of 1-aminocyclobutane-1-carboxylate, was achieved, showcasing the transformation of a ketone group into a CF2-group. This highlights the potential for creating novel fluorinated compounds (Mykhailiuk et al., 2010).
Polymerization Studies
A study on the polymerization of methyl 3,3-difluorocyclobutene-1-carboxylate (MDFC) revealed its potential as a monomer for producing polymers with unique properties. It was found to copolymerize with various vinyl ethers and styrenes, leading to high yields of almost 1:1 copolymers (Hall et al., 1979).
Neuropharmacological Research
Compounds like 1-aminocyclobutane-1-carboxylate, closely related to Methyl 3,3-difluorocyclobutane-1-carboxylate, have been studied for their effects on N-methyl-D-aspartate (NMDA)-associated glycine receptors, indicating potential applications in neuropharmacology (Rao et al., 1990).
Safety And Hazards
“Methyl 3,3-difluorocyclobutane-1-carboxylate” is classified as dangerous. It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including a mask/respirator, gloves/gauntlets, protective clothing, and eye protection when handling this compound .
properties
IUPAC Name |
methyl 3,3-difluorocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-10-5(9)4-2-6(7,8)3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPLKLQVORGLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717785 | |
| Record name | Methyl 3,3-difluorocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-difluorocyclobutane-1-carboxylate | |
CAS RN |
1234616-13-7 | |
| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,3-difluorocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



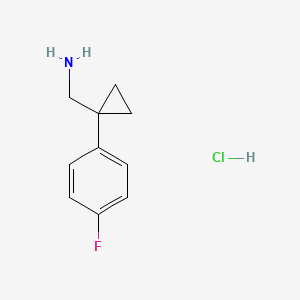
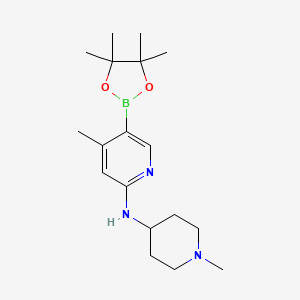
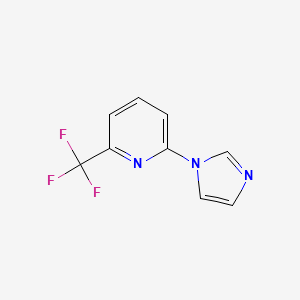
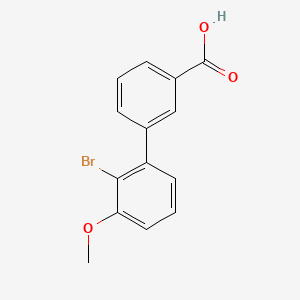
![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)
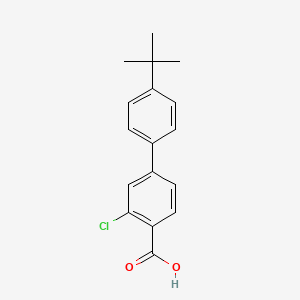
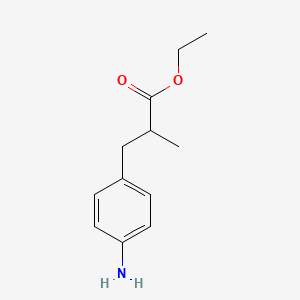
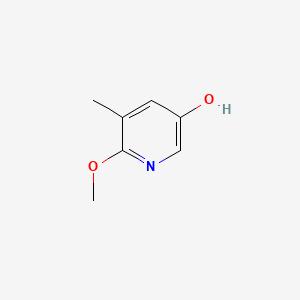
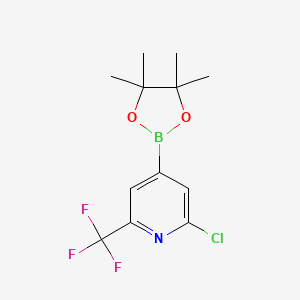
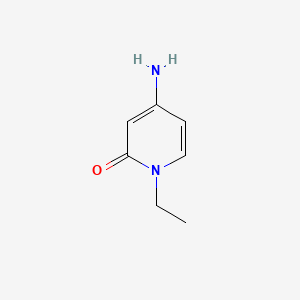
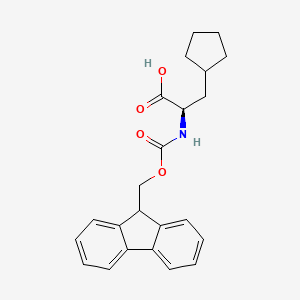
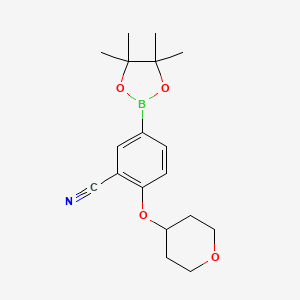
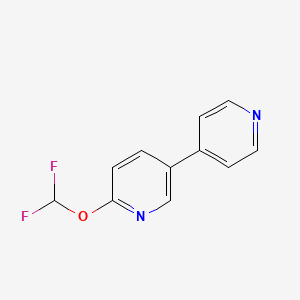
![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B582262.png)